![molecular formula C16H14BrN3O2S B3015708 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897473-51-7](/img/structure/B3015708.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole and piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in various fields .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Scientific Research Applications
Corrosion Inhibition in Mild Steel
A study demonstrated the corrosion inhibition property of organic compounds, including (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone, on mild steel in acidic mediums. The compound was part of a study analyzing its inhibitive effect against mild steel corrosion in 1N HCl. The inhibition efficiency of the compound was noted, and various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used for analysis. The compound exhibited significant inhibition efficiency, and its adsorption on mild steel surfaces was found to follow Langmuir adsorption isotherm, leading to the formation of a protective thin film on the surface of mild steel (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anti-Mycobacterial Properties
The compound also features a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold which has been identified as new anti-mycobacterial chemotypes. A study synthesized and tested 36 structurally diverse benzo[d]thiazole-2-carboxamides, among which some compounds demonstrated potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. The study also assessed the cytotoxicity of these compounds against RAW 264.7 cell lines. Seventeen compounds, including derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, showed anti-mycobacterial potential with MICs in the low μM range, indicating their therapeutic potential (Pancholia et al., 2016).
Antimicrobial Activity
Various studies have synthesized and evaluated the antimicrobial activity of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone derivatives. These studies involved structural characterization, antimicrobial screening against various strains of bacteria and fungi, and analysis of the compounds' interaction with biological targets through docking studies. The synthesized compounds exhibited variable and modest antimicrobial activity, highlighting their potential as therapeutic agents against microbial infections (Patel, Agravat, & Shaikh, 2011; Hussain et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing thiazole and imidazole rings, have been found to interact with a variety of biological targets . These targets include enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation , and various receptors involved in numerous disorders .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, some compounds inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins and alleviating inflammation .
Biochemical Pathways
For example, some compounds inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition can lead to a reduction in inflammation and pain .
Pharmacokinetics
Compounds with similar structures, such as those containing thiazole and imidazole rings, are generally soluble in water and other polar solvents . This solubility can impact the bioavailability of the compound, influencing its absorption and distribution within the body .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can impact the compound’s solubility, stability, and interaction with its targets . .
properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMPXUBDMUULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

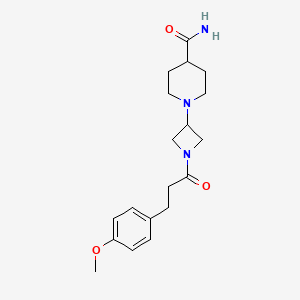

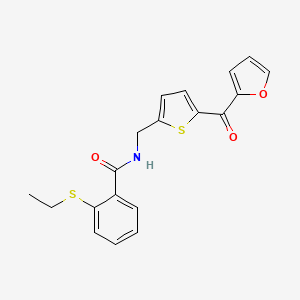
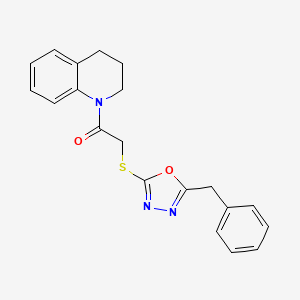
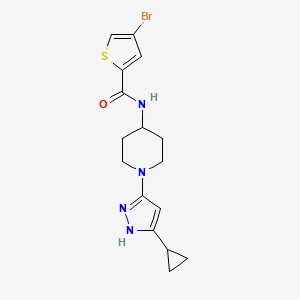
![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)
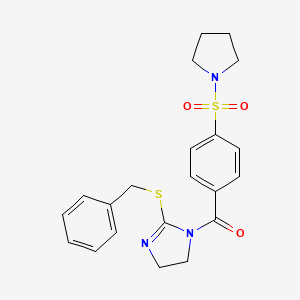
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzamide](/img/structure/B3015639.png)
![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)
![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)
![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)
